2-(2,3-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

P2X3 antagonist Pain Genitourinary

2-(2,3-Dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide (C16H15N3O3S; MW 329.4 g/mol) is a synthetic 1,2,5-oxadiazole derivative that combines a phenoxyacetamide moiety with a thiophen-2-yl-substituted oxadiazole core. It appears in patent literature as a member of a thiadiazole‑ and oxadiazole‑substituted arylamide series developed as antagonists of the P2X3 and P2X2/3 purinergic receptors.

Molecular Formula C16H15N3O3S
Molecular Weight 329.4 g/mol
Cat. No. B12221208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
Molecular FormulaC16H15N3O3S
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OCC(=O)NC2=NON=C2C3=CC=CS3)C
InChIInChI=1S/C16H15N3O3S/c1-10-5-3-6-12(11(10)2)21-9-14(20)17-16-15(18-22-19-16)13-7-4-8-23-13/h3-8H,9H2,1-2H3,(H,17,19,20)
InChIKeyIHFIHWSWPIOYIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide – A 1,2,5-Oxadiazole P2X3/P2X2/3 Antagonist Candidate


2-(2,3-Dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide (C16H15N3O3S; MW 329.4 g/mol) is a synthetic 1,2,5-oxadiazole derivative that combines a phenoxyacetamide moiety with a thiophen-2-yl-substituted oxadiazole core. It appears in patent literature as a member of a thiadiazole‑ and oxadiazole‑substituted arylamide series developed as antagonists of the P2X3 and P2X2/3 purinergic receptors [1]. Unlike the 1,2,5-oxadiazole STAT3 inhibitor MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide), the target compound incorporates a thiophene ring at the oxadiazole 4‑position and a 2,3‑dimethylphenoxy acetamide side chain, a substitution pattern that redirects target engagement from the STAT3‑SH2 domain to the P2X3/P2X2/3 ion channel [2].

Why 1,2,5-Oxadiazole Analogs Cannot Be Casually Substituted for 2-(2,3-Dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide


The 1,2,5-oxadiazole scaffold is pharmacologically promiscuous: the N‑3 and C‑4 substituents dictate whether the compound engages STAT3, P2X3/P2X2/3, or other targets. MD77, which carries a 4‑chlorophenyl group at the oxadiazole C‑4 and a trifluoromethylbenzamide at N‑3, binds the STAT3‑SH2 domain with an IC50 of 17.7 μM [1]. Replacing the chlorophenyl with a thiophen‑2‑yl group and the benzamide with a phenoxyacetamide chain—the two structural features of the target compound—shifts the pharmacological profile toward purinergic receptor antagonism, as evidenced by the patent series in which the compound is claimed [2]. Minor alterations, such as swapping the 2,3‑dimethylphenoxy group for a 4‑chlorophenyl or diphenyl moiety, would likely abolish P2X3/P2X2/3 activity or introduce unintended STAT3 inhibition. Therefore, generic in‑class substitution is scientifically invalid without direct comparative pharmacological data.

Product-Specific Differentiation Evidence for 2-(2,3-Dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide


Target Selectivity Profile: P2X3/P2X2/3 Antagonism vs. STAT3 Inhibition

The target compound is claimed in a patent series focused on P2X3 and P2X2/3 receptor antagonism [1]. In contrast, the structurally closest 1,2,5-oxadiazole comparator with published quantitative data, MD77 (N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-(trifluoromethyl)benzamide), inhibits STAT3 with an IC50 of 17.7 μM and shows no reported P2X3 activity [2]. The two compounds differ in only two key positions: (i) C‑4 substituent (thiophen‑2‑yl vs. 4‑chlorophenyl) and (ii) N‑3 substituent (phenoxyacetamide vs. trifluoromethylbenzamide). This limited structural divergence produces a complete target switch, underscoring the non‑interchangeability of the two scaffolds. Quantitative head‑to‑head P2X3 affinity data for the target compound are not publicly available; the differentiation is therefore based on documented target engagement of a close 1,2,5‑oxadiazole analog possessing the same core but different substitution.

P2X3 antagonist Pain Genitourinary

Scaffold‑Driven Physicochemical Differentiation: ClogP and Hydrogen‑Bonding Capacity vs. Chlorophenyl Analog

The target compound incorporates a phenoxyacetamide linker, which provides an additional hydrogen‑bond acceptor (ether oxygen) and a more flexible side chain compared with the rigid benzamide of MD77. Computational property predictions for the target compound (C16H15N3O3S) indicate a lower calculated logP (approximately 3.0–3.5) and a higher topological polar surface area (tPSA ≈ 90–100 Ų) compared with MD77 (C16H9ClF3N3O2; ClogP ≈ 4.5; tPSA ≈ 68 Ų) [1]. These physicochemical differences can influence solubility, permeability, and metabolic stability. Direct experimental comparative data are not available; the values are computationally estimated and qualify as supporting evidence only.

Drug-likeness Physicochemical properties Lead optimization

P2X3 Class Activity Benchmarking Against Structurally Characterized Antagonists

While the target compound lacks publicly disclosed potency data, structurally related P2X3 antagonists bearing a 1,2,5‑oxadiazole or thiadiazole core have been reported to exhibit nanomolar IC50 values in functional assays. For instance, a thiadiazole‑substituted arylamide (CHEMBL494160) achieved an IC50 of 7.9 nM at recombinant rat P2X3 receptors expressed in CHO cells (FLIPR assay) and 32 nM at human P2X2/3 receptors in 1321N1 cells [1]. This class‑level benchmark indicates that the 1,2,5‑oxadiazole‑thiophene scaffold can support high‑affinity purinergic receptor antagonism. Direct extrapolation to the target compound is not warranted without its own assay data; the evidence is class‑level inference.

P2X3 receptor Ion channel FLIPR assay

Recommended Research and Industrial Application Scenarios for 2-(2,3-Dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide


Pharmacological Profiling of P2X3 vs. P2X2/3 Receptor Subtypes

The compound's structural design, which incorporates a thiophen‑2‑yl substituent on the 1,2,5‑oxadiazole ring, is consistent with the pharmacophore of P2X3/P2X2/3 antagonists disclosed in patent US‑20120122886‑A1 [1]. It is suited for in vitro receptor binding and functional assays (e.g., FLIPR or whole‑cell patch‑clamp electrophysiology) aimed at subtype selectivity profiling, particularly when paired with a selective STAT3 inhibitor such as MD77 to control for oxadiazole scaffold off‑target effects [2].

Lead Compound for Pain and Genitourinary Disorder Models

P2X3 and P2X2/3 receptors are validated therapeutic targets for chronic pain, overactive bladder, and inflammatory pain [1]. The target compound, as a member of the Roche‑originated arylamide series, can serve as a lead scaffold in medicinal chemistry programs seeking to optimize potency, selectivity, and pharmacokinetic properties for these indications, provided in‑house P2X3 functional IC50 and selectivity panel data are generated to supplement the publicly available class‑level evidence [1].

Chemical Probe for Kinase vs. Ion Channel Selectivity Studies

The 1,2,5‑oxadiazole core can elicit divergent biological responses depending on substitution: MD77 inhibits STAT3 (IC50 = 17.7 μM) [2], whereas the target compound's substitution pattern is designed for ion channel (P2X3) antagonism [1]. This makes the target compound a valuable tool in chemical biology studies that require selective modulation of purinergic signaling without confounding STAT3 pathway interference.

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